

1-Furfurylpyrrole: A Versatile Heterocyclic Building Block for Advanced Research Applications

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Compound of Interest		
Compound Name:	1-Furfurylpyrrole	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Furfurylpyrrole, a unique heterocyclic compound featuring both a furan and a pyrrole moiety, has emerged as a versatile building block in diverse fields of scientific research. Its distinct chemical architecture imparts favorable properties such as high reactivity, stability, and the ability to participate in polymerization, making it a valuable precursor for the synthesis of advanced materials and novel therapeutic agents. This technical guide provides a comprehensive overview of the potential research applications of **1-Furfurylpyrrole**, with a focus on its utility in materials science and drug development. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate its adoption in cutting-edge research endeavors.

Introduction

1-Furfurylpyrrole (CAS No. 1438-94-4), also known as 1-(furan-2-ylmethyl)-1H-pyrrole, is a heteroaromatic compound that has garnered significant interest due to its multifaceted potential.[1] The molecule's structure, which combines the electron-rich pyrrole ring with the furan ring, provides a reactive scaffold for a variety of chemical transformations.[2] This has led to its exploration in fields ranging from polymer chemistry and organic electronics to medicinal chemistry and flavor science.[2][3] In materials science, **1-Furfurylpyrrole** is a promising



monomer for the development of functional polymers, including organic semiconductors and materials with enhanced thermal and mechanical properties.[4] In the pharmaceutical sector, the **1-Furfurylpyrrole** core serves as a key intermediate in the synthesis of bioactive molecules with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][4] This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis, properties, and key research applications of this versatile compound.

Physicochemical Properties of 1-Furfurylpyrrole

A summary of the key physicochemical properties of **1-Furfurylpyrrole** is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ NO	[4]
Molecular Weight	147.17 g/mol	[5]
Appearance	Colorless to yellow or dark brown clear liquid	[4][5]
Boiling Point	76-79 °C at 1 mmHg	[4][6]
Density	1.081 g/mL at 25 °C	[7]
Refractive Index (n20/D)	1.529 - 1.536	[8]
Solubility	Soluble in ethanol	[6]
Storage Conditions	0-10 °C	[7]

Synthesis of 1-Furfurylpyrrole

The synthesis of **1-Furfurylpyrrole** can be achieved through various methods, with the Paal-Knorr synthesis being a prominent route for forming the pyrrole ring.[9] A particularly efficient and modern approach involves the microwave-assisted, iodine-catalyzed reaction of 2,5-dimethoxytetrahydrofuran with furfurylamine.[10]



Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a solventless, microwave-induced synthesis of **1-Furfurylpyrrole**.[10]

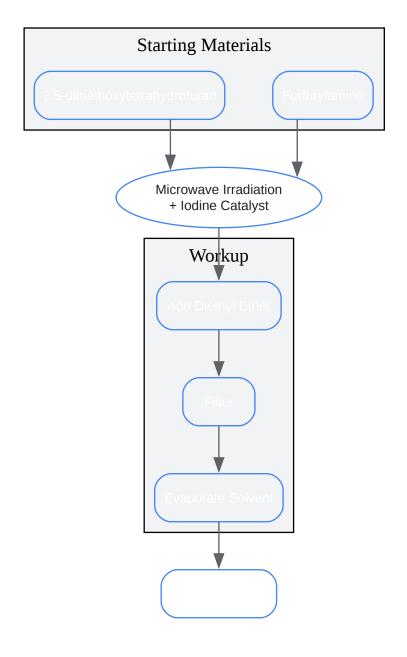
Materials:

- 2,5-dimethoxytetrahydrofuran
- Furfurylamine
- Molecular Iodine (I₂)
- Diethyl ether
- Microwave reactor

Procedure:

- In a microwave-safe vessel, combine furfurylamine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and molecular iodine (~5 mol%).
- Irradiate the mixture in a microwave oven according to the instrument's specifications for a time sufficient to complete the reaction (monitoring by TLC is recommended).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Add diethyl ether (10 mL) to the reaction mixture and filter to remove any solid residues.
- Evaporate the diethyl ether from the filtrate to isolate the pure **1-Furfurylpyrrole** product.





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Microwave-assisted synthesis of 1-Furfurylpyrrole.

Research Applications in Materials Science

1-Furfurylpyrrole's ability to undergo polymerization makes it a valuable monomer for creating novel polymers with interesting electronic and physical properties.[4]

Organic Conducting Polymers



Polymers derived from **1-Furfurylpyrrole** are being investigated as organic semiconductors.[4] These materials are crucial for the development of flexible electronics, lightweight solar cells, and various sensor applications.[4][11] The electrical conductivity of polypyrrole and its derivatives can be tuned through doping and copolymerization. For instance, copolymers of pyrrole and formyl pyrrole have exhibited electrical conductivities in the range of 1.74×10^{-5} to 2.21×10^{-3} S/cm.[12]

Polymerization of 1-Furfurylpyrrole

1-Furfurylpyrrole can be polymerized both chemically and electrochemically to form poly(**1-Furfurylpyrrole**). Electropolymerization offers a convenient method for depositing thin, uniform polymer films onto conductive substrates.

4.2.1. Experimental Protocol: Electropolymerization

This protocol outlines the electropolymerization of **1-Furfurylpyrrole** using cyclic voltammetry.

Materials and Equipment:

- 1-Furfurylpyrrole monomer
- Acetonitrile (ACN) as the solvent
- Tetrabutylammonium perchlorate (Bu4NClO4) as the supporting electrolyte
- Three-electrode electrochemical cell (e.g., Platinum wire working electrode, platinum wire counter electrode, and silver wire reference electrode)
- Potentiostat/Galvanostat

Procedure:

- Prepare an electrolyte solution of 0.1 M Bu₄NClO₄ in acetonitrile.
- Dissolve the 1-Furfurylpyrrole monomer in the electrolyte solution to the desired concentration.
- Assemble the three-electrode cell with the electrodes immersed in the monomer solution.

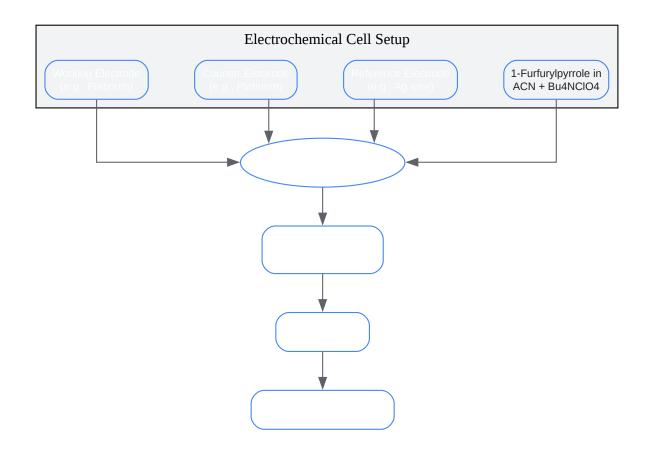




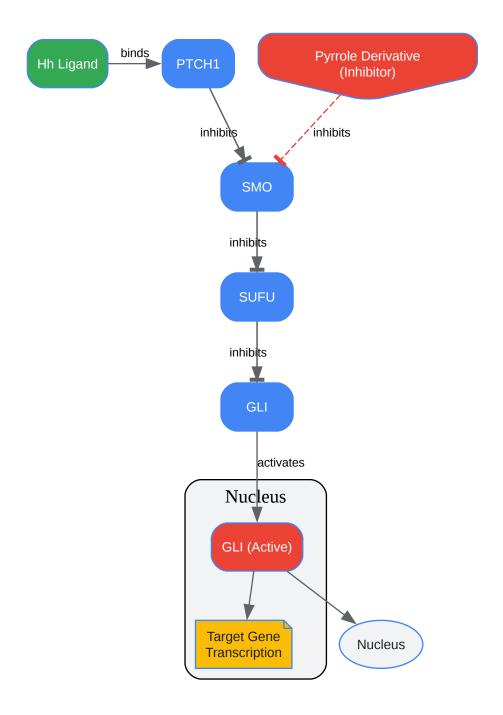


- Perform cyclic voltammetry by scanning the potential within a range where the monomer oxidation occurs (e.g., from 0 V to an upper limit of around 1.7-1.8 V). The polymer film will deposit on the working electrode.
- After the desired number of cycles or deposition time, remove the working electrode, rinse it
 with fresh acetonitrile to remove unreacted monomer and electrolyte, and dry it for
 characterization.

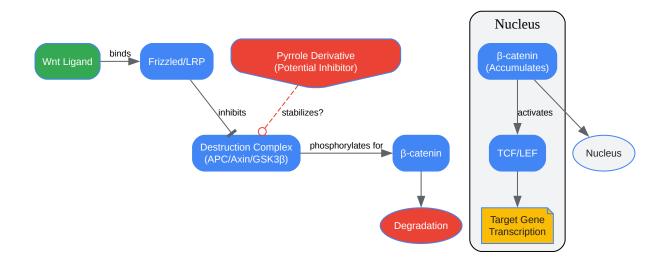












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